Product packaging for 3-Azido-4-chloroaniline(Cat. No.:CAS No. 155593-81-0)

3-Azido-4-chloroaniline

Cat. No.: B2480343
CAS No.: 155593-81-0
M. Wt: 168.58
InChI Key: PQQBSHOPLNHYBA-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Nitrogen Heterocycles and Halogenated Anilines

Aromatic nitrogen heterocycles are a cornerstone of organic chemistry, representing a vast and diverse class of compounds that feature a ring structure containing at least one nitrogen atom within an aromatic system. mdpi.comopenmedicinalchemistryjournal.com These structures are ubiquitous in nature and are fundamental components of many biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. mdpi.comopenmedicinalchemistryjournal.com The field of heterocyclic chemistry is a major branch of organic chemistry, with nitrogen-containing heterocycles being of particular importance due to the unique properties conferred by the nitrogen heteroatom, such as its ability to modulate electron density and participate in hydrogen bonding. openmedicinalchemistryjournal.compageplace.de The synthesis of these heterocycles often involves the use of versatile building blocks that can be readily converted into the desired ring systems. pageplace.de

Within this context, halogenated anilines serve as critical precursors and intermediates in organic synthesis. acs.orgresearchgate.net Aniline (B41778) and its derivatives are highly reactive towards electrophilic substitution, and the introduction of a halogen atom, such as chlorine, can significantly influence the reactivity and regioselectivity of subsequent reactions. acs.orgchemistrysteps.com Halogenated anilines are widely used in the synthesis of pharmaceuticals and other fine chemicals. acs.orgrsc.orgnih.gov The presence of both an amino group and a halogen on the aromatic ring provides multiple reactive sites for further functionalization, making them valuable synthons for constructing complex molecular architectures. chemistrysteps.com

While 3-Azido-4-chloroaniline is not itself a heterocyclic compound, it is a prime example of a bifunctional aromatic compound that serves as a direct precursor to various nitrogen-containing heterocycles. Its structure, which combines the features of a halogenated aniline with an azide (B81097) group, positions it as a strategic starting material for the synthesis of more complex molecules, particularly those incorporating triazole rings and other nitrogen-rich heterocyclic systems. beilstein-journals.orgmdpi.com

Significance of Azide and Chloro Moieties in Chemical Research

The chemical utility of this compound is derived from the distinct and synergistic properties of its two key functional groups: the azide (–N₃) and the chloro (–Cl) moieties.

The azide group is a high-energy functional group of immense importance in modern organic synthesis. baseclick.eu Its reactivity is characterized by its ability to act as a good nucleophile, participate in cycloaddition reactions, and serve as a precursor to amines and nitrenes. wikipedia.orgkit.eduresearchgate.net One of the most prominent applications of organic azides is in the realm of "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition with alkynes to form stable 1,2,3-triazole rings. baseclick.euwikipedia.org This reaction is known for its high efficiency, regioselectivity (particularly in the copper-catalyzed version, CuAAC), and biocompatibility, making it a powerful tool in drug discovery, bioconjugation, and materials science. baseclick.euwikipedia.org Furthermore, the azide group can be readily reduced to a primary amine, offering a masked form of the amino group that is stable to a variety of reaction conditions. wikipedia.orgmasterorganicchemistry.com The ability of azides to release dinitrogen gas (N₂) upon thermolysis or photolysis provides a driving force for rearrangements and the formation of reactive nitrene intermediates. kit.eduworktribe.com

The chloro group , a member of the halogen family, significantly influences the physical and chemical properties of an organic molecule. fiveable.mefiveable.me Its presence on an aromatic ring alters the molecule's polarity, lipophilicity, and boiling point. fiveable.me As an electron-withdrawing group, the chlorine atom deactivates the aromatic ring towards electrophilic substitution while directing incoming electrophiles to the ortho and para positions. fiveable.me In the context of synthetic chemistry, the chloro group is a versatile handle for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, which are fundamental methods for carbon-carbon and carbon-heteroatom bond formation. acs.org It can also participate in nucleophilic aromatic substitution reactions, where the chlorine atom is displaced by another functional group. fiveable.me The incorporation of chlorine is a common strategy in medicinal chemistry to enhance the metabolic stability and binding affinity of drug candidates. nih.gov

Overview of Research Trajectories for this compound

Research involving this compound and its isomers has primarily focused on its utility as a versatile building block for the synthesis of more complex, biologically relevant molecules. The compound's structure, featuring an azide group positioned meta to the amine and ortho to the chlorine, allows for a range of selective chemical transformations.

A significant area of research has been its use in the synthesis of substituted triazoles. The azide functionality readily undergoes cycloaddition reactions with various alkynes. For instance, this compound has been used to synthesize N-(3-azido-4-chlorophenyl)carboxamides, which serve as intermediates for creating more elaborate structures. beilstein-journals.org The resulting triazole-containing products are of interest in medicinal chemistry due to their prevalence in pharmacologically active compounds. mdpi.comnih.gov

Furthermore, the aniline moiety of this compound can be readily acylated or otherwise modified. This allows for the introduction of diverse substituents, leading to the generation of libraries of compounds for biological screening. For example, it has been incorporated into the synthesis of 5-amino-1,2,3-triazole-4-carboxamides, which have been investigated for their potential as therapeutic agents. nih.gov

The presence of the chloro- and azido-substituents also makes the compound a precursor for fused heterocyclic systems. The azide can be converted into a nitrene, which can then undergo intramolecular cyclization, or the amino group can be used in condensation reactions to build a new ring onto the existing benzene (B151609) core. The compound has been used in the synthesis of pyrazolo[3,4-d]pyrimidines through aza-Wittig reactions. researchgate.net Additionally, the related isomer, 4-chloroaniline, is a common starting material for creating azo dyes and other complex aromatic compounds, highlighting the synthetic potential of this substitution pattern. researchgate.netchemicalbook.com The compound has also been used in coordination chemistry to synthesize azido-bridged manganese(II) coordination polymers. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5ClN4 B2480343 3-Azido-4-chloroaniline CAS No. 155593-81-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-azido-4-chloroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-5-2-1-4(8)3-6(5)10-11-9/h1-3H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQBSHOPLNHYBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)N=[N+]=[N-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155593-81-0
Record name 3-azido-4-chloroaniline
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Synthetic Methodologies for 3 Azido 4 Chloroaniline

Strategies for Aromatic Azide (B81097) Formation

The creation of an aromatic C-N₃ bond is a cornerstone of synthesizing 3-azido-4-chloroaniline. The methods employed are dictated by the available starting materials and the desired regioselectivity.

Diazotization and Azide Introduction on Substituted Anilines

A common and well-established method for the synthesis of aryl azides is the diazotization of aromatic amines followed by treatment with an azide salt. amazonaws.com This process begins with the conversion of a primary aromatic amine to a diazonium salt, which then serves as an excellent leaving group (N₂) upon substitution by the azide nucleophile. For the synthesis of this compound, a logical precursor would be 3-amino-4-chloroaniline (4-chloro-1,3-phenylenediamine).

The general two-step sequence is as follows:

Diazotization: The aromatic amine is treated with a nitrous acid source, typically sodium nitrite (NaNO₂), in the presence of a strong acid like hydrochloric acid (HCl) at low temperatures (0–5°C) to form the diazonium salt.

Azidation: The resulting diazonium salt solution is then reacted with an azide source, most commonly sodium azide (NaN₃), to displace the diazonium group and form the aryl azide.

Regioselectivity is crucial when the starting material contains multiple functional groups that could potentially react. In the case of a precursor like 3-amino-4-chloroaniline, selective diazotization of one of the two amino groups would be necessary. The reactivity of the amino groups can be influenced by steric hindrance and the electronic effects of other substituents on the ring.

Reaction conditions such as pH, temperature, and the rate of reagent addition are critical for optimizing the yield and preventing side reactions. For instance, maintaining a low temperature throughout the diazotization process is essential to prevent the premature decomposition of the often-unstable diazonium salt. orgsyn.org The choice of solvent can also play a significant role; while aqueous media are traditional, reactions in organic solvents are also utilized. researchgate.net Copper catalysis has been noted in C-H azidation of anilines, offering a different approach to regioselectivity where a C-H bond is functionalized directly. nih.govnih.gov

Table 1: Factors for Optimizing Regioselective Diazotization and Azidation

Parameter Influence on Reaction Optimal Conditions
Temperature Controls stability of the diazonium salt. Higher temperatures can lead to decomposition and side products. Typically 0–5°C for diazotization.
pH / Acidity Essential for the formation of nitrous acid from sodium nitrite and for stabilizing the diazonium salt. Strongly acidic medium (e.g., HCl, H₂SO₄).
Solvent Affects solubility of reagents and stability of intermediates. Aqueous solutions are common; organic solvents can also be used. researchgate.net
Reagent Addition Slow, controlled addition of nitrite prevents temperature spikes and formation of byproducts. Dropwise addition of NaNO₂ solution. orgsyn.org

An efficient, one-pot method for converting aromatic amines to aryl azides utilizes sodium nitrite and hydrazine hydrate in an acidic medium. amazonaws.com This procedure is advantageous as it avoids the isolation of potentially hazardous azide salts.

The plausible mechanism involves a dual role for sodium nitrite:

One equivalent of sodium nitrite reacts with the aromatic amine (e.g., 3-amino-4-chloroaniline) in the presence of acid to generate the corresponding diazonium salt.

A second equivalent of sodium nitrite reacts with hydrazine hydrate (N₂H₄·H₂O) in situ to form hydrazoic acid (HN₃), the azidating agent.

The azide ion (N₃⁻) generated in situ then acts as a nucleophile, attacking the diazonium salt to yield the final aryl azide product, this compound. amazonaws.com This method is noted for its simplicity, rapid reaction times, and the use of inexpensive reagents. researchgate.net Dichloromethane has been found to be an effective solvent for this transformation. amazonaws.com

Nucleophilic Aromatic Substitution (SNAr) Approaches with Azide Sources

Nucleophilic aromatic substitution (SNAr) provides an alternative route to aryl azides. This reaction requires an aromatic ring substituted with a good leaving group (typically a halide) and activated by at least one strong electron-withdrawing group (such as a nitro group) positioned ortho or para to the leaving group. libretexts.org

To synthesize this compound via this pathway, a potential precursor could be 3,4-dichloronitrobenzene. In this molecule, the nitro group activates the chlorine atoms for nucleophilic attack. The chlorine atom at the 4-position (para to the nitro group) is more activated than the one at the 3-position (meta). Therefore, reaction with sodium azide would likely lead to regioselective substitution at the 4-position, yielding 3-chloro-4-azidonitrobenzene. The final step would then be the reduction of the nitro group to an amine, a standard functional group interconversion.

The SNAr mechanism proceeds in two steps:

Nucleophilic Attack: The azide ion attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com

Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the leaving group (e.g., chloride).

This strategy is well-documented for introducing amine nucleophiles onto activated aromatic rings, and the same principle applies to the azide nucleophile. scranton.edunih.gov

Transition-Metal-Catalyzed Azidation of Halogenated Arenes

In recent decades, transition-metal catalysis has emerged as a powerful tool for forming C–N bonds, including the synthesis of aryl azides from aryl halides. researchgate.net Copper- and palladium-catalyzed reactions are particularly common. These methods can often be performed under milder conditions than traditional SNAr and can tolerate a wider variety of functional groups.

For the synthesis of this compound, a suitable starting material could be 1-bromo-4-chloro-3-aminobenzene or 3-amino-4-chloro-iodobenzene. The catalyst, typically a copper(I) or palladium(0) complex, facilitates the coupling of the aryl halide with an azide source, which can be sodium azide or trimethylsilyl azide (TMSN₃). researchgate.net

A general catalytic cycle for a copper-catalyzed azidation might involve:

Oxidative addition of the aryl halide to the Cu(I) catalyst.

Ligand exchange with the azide anion.

Reductive elimination to form the aryl azide product and regenerate the Cu(I) catalyst.

This approach offers an alternative to diazotization, which can be problematic for substrates with sensitive functional groups. amazonaws.com

Table 2: Comparison of Synthetic Strategies for Aromatic Azide Formation

Strategy Common Precursor Type Key Reagents Advantages Disadvantages
Diazotization/Azidation Substituted Aniline (B41778) NaNO₂, NaN₃ (or N₂H₄) amazonaws.com Well-established, inexpensive reagents, one-pot variations exist. Diazonium salts can be unstable; low temperature required. orgsyn.org
SNAr Activated Aryl Halide NaN₃, Electron-withdrawing group on ring. Avoids unstable diazonium salts. Requires strong activation of the aromatic ring; limited substrate scope. libretexts.org
Transition-Metal Catalysis Aryl Halide (Br, I) Cu(I) or Pd(0) catalyst, NaN₃ or TMSN₃. researchgate.net Mild conditions, good functional group tolerance. Catalyst cost and sensitivity, potential for metal contamination.

Functional Group Interconversions on Precursor Molecules

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis where one functional group is converted into another without altering the carbon skeleton. vanderbilt.edu This approach is highly relevant for the synthesis of this compound, particularly for the final steps of a synthetic sequence.

A prominent example of FGI in this context is the reduction of a nitro group to a primary amine. If a precursor such as 3-azido-4-chloronitrobenzene is synthesized (for instance, via an SNAr reaction on 3,4-dichloronitrobenzene), the final step to obtain this compound would be the selective reduction of the nitro group.

Common methods for nitro group reduction include:

Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum, or nickel with hydrogen gas. atamanchemicals.comgoogle.com

Chemical reduction using metals in acidic media (e.g., tin (Sn), iron (Fe), or zinc (Zn) in HCl). nih.gov

It is critical that the chosen reduction method is chemoselective and does not affect the azide group, which is susceptible to reduction under certain conditions (e.g., with LiAlH₄ or strong hydrogenolysis). Milder reducing agents or specific catalytic systems are therefore preferred.

Another potential FGI could involve the conversion of a different functional group, such as a hydroxyl or sulfonate ester, into an azide via nucleophilic substitution, although this is less common for aromatic systems compared to the methods described in section 2.1. vanderbilt.edu

Selective Reduction of Nitro Groups to Amino Groups

A common strategy in the synthesis of complex anilines involves the reduction of a corresponding nitroaromatic precursor. In the context of this compound, a plausible precursor is 2-azido-1-chloro-4-nitrobenzene. The critical step is the chemoselective reduction of the nitro group to an amine without affecting the azido (B1232118) group or the chloro substituent.

Several reducing agents are known to convert aromatic nitro compounds into anilines. However, many of these, such as lithium aluminum hydride or catalytic hydrogenation under harsh conditions, can also reduce the azide group. researchgate.nettandfonline.com Therefore, milder and more selective methods are required.

One of the most effective reagents for this selective transformation is tin(II) chloride (SnCl₂). mdpi.com The reduction of a nitro group using SnCl₂ in a solvent like ethanol or ethyl acetate in the presence of hydrochloric acid is a well-established method that often leaves other reducible functional groups, including azides, intact. mdpi.com Another classic method that demonstrates high chemoselectivity is the use of iron powder in the presence of an acid, such as acetic acid or aqueous hydrochloric acid (the Béchamp reduction). nih.gov This method is particularly noted for its tolerance of various functional groups, including halides. organic-chemistry.org

The general reaction for this selective reduction is: 2-azido-1-chloro-4-nitrobenzene → this compound

Below is a table summarizing potential reagents for this selective reduction:

Reagent SystemTypical ConditionsSelectivity Notes
SnCl₂·2H₂O Methanol or Ethanol, 40–80 °C, aq. HClHigh chemoselectivity for the nitro group over azides. mdpi.com
Fe / Acetic Acid Ethanol/Water mixture, RefluxClassic method, tolerates halides and other functional groups well. nih.gov
Fe / NH₄Cl Ethanol/Water, RefluxA neutral-condition alternative to acidic iron reductions.
Sodium Dithionite (Na₂S₂O₄) Aqueous Methanol or THF/WaterMild reducing agent often used for selective nitro reductions.

Halogenation Strategies for Chloro-Substitution on Azido-Aniline Precursors

An alternative synthetic pathway involves introducing the chlorine atom onto an azido-aniline precursor, such as 3-azidoaniline. Direct chlorination of anilines can be challenging due to the high reactivity of the aromatic ring, which is strongly activated by the amino group. This often leads to over-halogenation and the formation of undesired isomers. nih.gov

A standard strategy to control the halogenation is to temporarily protect the amino group, thereby moderating its activating influence and directing the substitution. Acetylation is a common protection method, converting the aniline to a more manageable acetanilide.

The proposed synthetic sequence would be:

Protection: Reaction of 3-azidoaniline with acetic anhydride to form N-(3-azidophenyl)acetamide.

Chlorination: Electrophilic chlorination of the acetanilide intermediate. The acetylamino group is an ortho-, para-director. Since the para position is sterically less hindered, chlorination is expected to occur predominantly at the position para to the acetylamino group, yielding N-(3-azido-4-chlorophenyl)acetamide.

Deprotection: Hydrolysis of the amide bond, typically under acidic or basic conditions, to remove the acetyl group and yield the final product, this compound.

This multi-step approach provides greater control over the regioselectivity of the chlorination reaction.

StepReactionReagentsProduct
1 Amine Protection3-azidoaniline + Acetic AnhydrideN-(3-azidophenyl)acetamide
2 ChlorinationN-(3-azidophenyl)acetamide + Cl₂ or SO₂Cl₂N-(3-azido-4-chlorophenyl)acetamide
3 DeprotectionN-(3-azido-4-chlorophenyl)acetamide + Acid/Base (e.g., HCl/H₂O)This compound

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound involves selecting reaction pathways and conditions that reduce waste, minimize the use of hazardous substances, and improve energy efficiency. imist.marsc.org

Solvent-Free or Aqueous Media Syntheses

Efforts to create more environmentally benign synthetic processes often focus on replacing volatile organic solvents with water or eliminating solvents entirely. chemrxiv.org

Aryl Azide Formation: The synthesis of aromatic azides, a key step in one potential pathway, can be performed under green conditions. The classical method involves the diazotization of an aniline followed by substitution with sodium azide. researchgate.netresearchgate.net This two-step sequence can be carried out in aqueous solutions. researchgate.net For instance, anilines can be converted to their corresponding diazonium salts using reagents like sodium nitrite in aqueous acid, which are then reacted with sodium azide in the same aqueous medium. researchgate.net

Nitro Group Reduction: The Béchamp reduction, using iron in aqueous acid, is an example of a reaction that proceeds in an aqueous medium, avoiding the need for organic solvents. nih.gov

Solvent-Free Reactions: Some reactions can be performed under solvent-free conditions, often with heating or microwave irradiation. For example, multicomponent reactions to form various heterocyclic compounds have been successfully carried out without a solvent, which significantly reduces waste. nih.govsharif.edu While a specific solvent-free synthesis for this compound is not prominently documented, the principles could be applied, for instance, by performing solid-state reactions or using reactants in a molten state where applicable.

Atom Economy and Waste Minimization in Synthetic Routes

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comjocpr.com

The formula for calculating atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 sphinxsai.com

When evaluating the synthesis of this compound, different routes will have different atom economies.

High Atom Economy Reactions: Addition reactions, such as catalytic hydrogenation, tend to have a high atom economy. For example, the reduction of a nitro group using H₂ gas and a catalyst is highly atom-economical, as the only byproduct is water. rsc.org This contrasts sharply with stoichiometric reductions using metals like tin or iron, which generate large amounts of metal salt waste, leading to a much lower atom economy. rsc.org

The table below compares the general atom economy of different reaction types relevant to the synthesis of this compound.

Reaction TypeExampleByproductsAtom Economy
Catalytic Hydrogenation Ar-NO₂ + 3H₂ → Ar-NH₂ + 2H₂OWaterHigh rsc.org
Stoichiometric Reduction Ar-NO₂ + 3Fe + 6HCl → Ar-NH₂ + 3FeCl₂ + 2H₂OMetal Salts, WaterLow rsc.org
Electrophilic Substitution Ar-H + Cl₂ → Ar-Cl + HClHClModerate to Low
Diazotization/Azidation Ar-NH₂ + NaNO₂ + 2HCl → Ar-N₂⁺Cl⁻ + NaCl + 2H₂O; Ar-N₂⁺Cl⁻ + NaN₃ → Ar-N₃ + N₂ + NaClSalts, Water, Nitrogen GasLow researchgate.net

To maximize atom economy and minimize waste, a synthetic route employing catalytic steps and avoiding protecting groups would be preferable, though achieving the required selectivity under such conditions remains a significant chemical challenge.

Chemical Reactivity and Transformation Pathways of 3 Azido 4 Chloroaniline

Azide (B81097) Reactivity: Cycloaddition Reactions

The azide group in 3-Azido-4-chloroaniline is a 1,3-dipole, enabling it to undergo [3+2] cycloaddition reactions with various unsaturated systems, known as dipolarophiles. These reactions are a cornerstone of modern heterocyclic chemistry, providing direct routes to five-membered rings.

Huisgen 1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

The Huisgen 1,3-dipolar cycloaddition is a powerful reaction for the formation of 1,2,3-triazole rings from an azide and an alkyne. wikipedia.orgorganic-chemistry.orgnih.gov This reaction class has gained immense popularity and is a prime example of "click chemistry," a concept that describes reactions that are high-yielding, wide in scope, and simple to perform. organic-chemistry.orgmdpi.com For an aromatic azide like this compound, the thermal reaction with an alkyne requires elevated temperatures and can often lead to a mixture of regioisomers. wikipedia.orgorganic-chemistry.org However, catalyzed and strain-promoted versions of this reaction have been developed to overcome these limitations, offering enhanced reaction rates and high regioselectivity.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly reliable and widely used variant of the Huisgen cycloaddition. wikipedia.orgnih.gov This reaction exclusively joins azides, such as this compound, with terminal alkynes to produce 1,4-disubstituted 1,2,3-triazoles. mdpi.comnih.gov The copper(I) catalyst, often generated in situ from a copper(II) salt like copper(II) sulfate (B86663) and a reducing agent such as sodium ascorbate, dramatically accelerates the reaction, allowing it to proceed under mild, often aqueous, conditions. wikipedia.orgnih.gov The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner, ensuring strict control over the regiochemical outcome. wikipedia.orgmdpi.com This method's efficiency and specificity make it a foundational tool in drug discovery, bioconjugation, and materials science. nih.govnih.gov

Table 1: Representative Conditions for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Azide Reactant Alkyne Reactant Copper Source Reducing Agent Solvent Temperature Product Regioselectivity

To circumvent the potential cytotoxicity of the copper catalyst in biological applications, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. nih.gov This reaction is a metal-free variant of click chemistry. baseclick.eu SPAAC utilizes a cyclooctyne (B158145), a highly strained alkyne, as the reaction partner for the azide. nih.govnih.gov The ring strain of the cyclooctyne provides the driving force for the reaction, allowing the cycloaddition to proceed rapidly at physiological temperatures without the need for a catalyst. baseclick.eunih.gov When this compound is reacted with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), it forms a stable triazole linkage. This bioorthogonal reaction is highly valued for its ability to label molecules in complex biological environments without interfering with native processes. nih.govresearchgate.net

The regioselectivity of the azide-alkyne cycloaddition is a critical aspect of its utility. The uncatalyzed thermal Huisgen cycloaddition of an aryl azide like this compound with an unsymmetrical alkyne typically yields a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. wikipedia.orgorganic-chemistry.org This lack of selectivity arises from the comparable energy levels of the frontier molecular orbitals involved in the concerted cycloaddition mechanism. organic-chemistry.org

In stark contrast, the CuAAC reaction is highly regioselective, almost exclusively yielding the 1,4-disubstituted product. nih.govbeilstein-journals.org This specificity is a direct result of the stepwise, copper-mediated mechanism. wikipedia.org Conversely, ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) can be employed to selectively synthesize the 1,5-disubstituted regioisomer, providing a complementary method to CuAAC. nih.govacs.org The choice of catalyst, therefore, allows for precise control over the isomeric outcome of the triazole formation. nih.gov

Table 2: Regioselectivity of Azide-Alkyne Cycloaddition Reactions

Reaction Type Catalyst Typical Product(s)
Thermal Huisgen Cycloaddition None Mixture of 1,4- and 1,5-isomers
Copper(I)-Catalyzed (CuAAC) Copper(I) 1,4-isomer

Reactions with Nitriles for Tetrazole Synthesis

Aryl azides like this compound can also undergo cycloaddition reactions with nitriles to form tetrazoles, which are important heterocyclic motifs in medicinal chemistry. researchgate.netbeilstein-journals.org This transformation is effectively a [3+2] cycloaddition between the azide and the carbon-nitrogen triple bond of the nitrile. nih.gov The reaction often requires elevated temperatures and can be facilitated by the use of Lewis acids, such as zinc salts (e.g., zinc chloride). researchgate.netorganic-chemistry.org The catalyst activates the nitrile group, making it more susceptible to nucleophilic attack by the azide ion. researchgate.net This method provides a direct and efficient route to 5-substituted-1H-tetrazoles from a wide range of nitrile substrates. organic-chemistry.orgrug.nl

Thermal and Photochemical Decomposition Pathways of Aromatic Azides

Aromatic azides are known to be sensitive to heat and light, undergoing decomposition with the extrusion of molecular nitrogen (N₂). acs.orgresearchgate.net This process generates a highly reactive intermediate known as a nitrene. beilstein-journals.orgrsc.org The decomposition of this compound would thus produce the corresponding 4-chloro-3-aminophenylnitrene.

Upon photolysis, the initial product is a singlet nitrene, which is a very short-lived and electrophilic species. researchgate.net This singlet nitrene can undergo several rapid transformations. A common pathway for aryl nitrenes is ring expansion, leading to the formation of azepine derivatives, especially in the presence of nucleophiles. beilstein-journals.org Alternatively, the singlet nitrene can undergo intersystem crossing to form the more stable triplet ground state. acs.org This triplet nitrene behaves as a diradical and can undergo different reactions, such as hydrogen abstraction from the solvent or dimerization to form azo compounds. acs.orgcaltech.edu

Thermal decomposition follows a similar pathway, with the initial rate-determining step being the cleavage of the nitrogen-nitrogen bond to form the nitrene. rsc.orgresearchgate.net The subsequent reactions of the nitrene are dependent on the reaction conditions and the surrounding chemical environment. The generation of these highly reactive nitrene intermediates from aryl azides like this compound is a key feature of their chemistry, enabling their use in applications such as photoaffinity labeling, where the nitrene can form covalent bonds with nearby molecules upon activation. acs.org

Amino Group Reactivity: Derivatization and Condensation

The primary amino group in this compound is a versatile nucleophilic center, readily participating in a variety of derivatization and condensation reactions. Its reactivity is modulated by the electron-withdrawing effects of the adjacent chloro and azido (B1232118) substituents.

The nucleophilic amino group of this compound is expected to react readily with acylating and sulfonating agents to form the corresponding amides and sulfonamides. These reactions are fundamental for introducing new functional groups or protecting the amine functionality.

Acylation: Reaction with acyl halides (like acetyl chloride or benzoyl chloride) or acid anhydrides (like acetic anhydride) in the presence of a base (e.g., pyridine, triethylamine) would yield N-acylated products. The reaction proceeds through the nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon. While anilines are generally good nucleophiles, the presence of electron-withdrawing chloro and azido groups on the ring slightly reduces the nucleophilicity of the amino group compared to aniline (B41778) itself. However, the reaction is still expected to proceed efficiently under standard acylation conditions. For example, the benzoylation of 3-chloroaniline (B41212) is significantly accelerated by catalysts like 4-(dimethylamino)pyridine (DMAP). thieme-connect.de

Sulfonamidation: Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base would produce the corresponding sulfonamides. These derivatives are often highly crystalline solids and are important in medicinal chemistry.

Table 1: Representative Acylation and Sulfonamidation Reactions of this compound

ReagentProductTypical ConditionsExpected Yield
Acetic AnhydrideN-(5-azido-2-chlorophenyl)acetamidePyridine, Room TempHigh
Benzoyl ChlorideN-(5-azido-2-chlorophenyl)benzamideTriethylamine, CH₂Cl₂, 0 °C to RTHigh
p-Toluenesulfonyl ChlorideN-(5-azido-2-chlorophenyl)-4-methylbenzenesulfonamidePyridine, 0 °C to RTGood to High
Methanesulfonyl ChlorideN-(5-azido-2-chlorophenyl)methanesulfonamideTriethylamine, CH₂Cl₂, 0 °CGood to High

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. jetir.orgadvancechemjournal.com This reaction typically requires acid catalysis and involves the formation of a carbinolamine intermediate, followed by dehydration to yield the C=N double bond.

The reaction is generally reversible and often driven to completion by removing water from the reaction mixture. Aromatic amines, including substituted anilines like p-chloroaniline, are commonly used for Schiff base synthesis. jetir.org The reaction of this compound with various aromatic aldehydes would lead to a diverse range of Schiff bases, which are valuable intermediates in organic synthesis and have applications in materials science and as ligands in coordination chemistry. jetir.orgresearchgate.net

Table 2: Examples of Schiff Base Formation with this compound

Carbonyl CompoundSchiff Base ProductTypical Conditions
Benzaldehyde(E)-N-(benzylidene)-3-azido-4-chloroanilineEthanol, Glacial Acetic Acid (cat.), Reflux
Salicylaldehyde2-(((E)-(5-azido-2-chlorophenyl)imino)methyl)phenolEthanol, Reflux
4-Methoxybenzaldehyde(E)-3-azido-4-chloro-N-(4-methoxybenzylidene)anilineToluene, Dean-Stark, p-TsOH (cat.)

While the amino group itself can be modified, it can also act as a nucleophile in nucleophilic aromatic substitution (SNAr) reactions. youtube.com In this context, this compound would attack an electron-deficient aromatic ring that is activated by strong electron-withdrawing groups (e.g., nitro groups) and possesses a good leaving group.

The reaction proceeds via the formation of a resonance-stabilized Meisenheimer complex. researchgate.net For instance, reacting this compound with a substrate like 1-fluoro-2,4-dinitrobenzene (B121222) would result in the displacement of the fluoride (B91410) ion and the formation of a new C-N bond. The rate of such reactions is dependent on the nucleophilicity of the amine and the electrophilicity of the aromatic substrate. researchgate.net

Chloro Substituent Reactivity: Cross-Coupling and Substitution

The chlorine atom on the aromatic ring is a key site for transformations that build molecular complexity, primarily through palladium-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution.

Modern organic synthesis heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The chloro-substituent of this compound serves as a handle for these powerful transformations.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron species, typically a boronic acid or ester, to form a C-C bond. wikipedia.orglibretexts.org To engage this compound in a Suzuki-Miyaura coupling, a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base are required. While aryl chlorides are generally less reactive than bromides or iodides, modern catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can effectively activate the C-Cl bond for oxidative addition to the palladium(0) center. wikipedia.orglibretexts.org This would allow for the synthesis of various biaryl compounds by coupling this compound with a range of arylboronic acids. researchgate.netnih.govnih.gov The azide and amino groups are generally tolerant of these reaction conditions.

Buchwald-Hartwig Amination: This is a palladium-catalyzed C-N bond-forming reaction between an aryl halide and an amine. wikipedia.orgchemeurope.comorganic-chemistry.org While this compound already contains an amino group, the chloro substituent can react with a different primary or secondary amine under Buchwald-Hartwig conditions. This provides a route to unsymmetrically substituted diaminobenzene derivatives. The reaction involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base (commonly a tert-butoxide), and reductive elimination to form the product and regenerate the catalyst. libretexts.orgrug.nl

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeCoupling PartnerPotential ProductCatalyst System (Example)Base
Suzuki-MiyauraPhenylboronic acid5-Azido-2-chloro-N-phenylanilinePd₂(dba)₃ / SPhosK₃PO₄
Suzuki-Miyaura4-Methoxyphenylboronic acid5-Azido-N-(4-methoxyphenyl)-2-chloroanilinePd(OAc)₂ / XPhosK₂CO₃
Buchwald-HartwigAnilineN¹,N²-Diphenyl-4-azido-5-chlorobenzene-1,2-diaminePd₂(dba)₃ / BINAPNaOtBu
Buchwald-HartwigMorpholine4-(5-Azido-2-chlorophenyl)morpholinePd(OAc)₂ / RuPhosCs₂CO₃

For a nucleophilic aromatic substitution (SNAr) to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chloro atom). libretexts.org These groups are necessary to stabilize the negative charge that develops in the intermediate Meisenheimer complex.

In this compound, the chloro substituent has an electron-donating amino group in the meta position and an electron-withdrawing azido group in the ortho position. While the azido group is electron-withdrawing and is in an activating position, the amino group is strongly electron-donating by resonance, which deactivates the ring towards nucleophilic attack. Therefore, direct SNAr at the chloro position is expected to be difficult under standard conditions and would likely require harsh conditions (high temperature and pressure) or the use of a very strong nucleophile. The reactivity is significantly lower than in classic SNAr substrates like 2,4-dinitrochlorobenzene. libretexts.org

Spectroscopic Characterization Methodologies for 3 Azido 4 Chloroaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity of atoms and the chemical environment of specific nuclei, such as protons (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N).

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 3-Azido-4-chloroaniline, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons.

The aromatic region of the spectrum would be of particular interest for confirming the substitution pattern on the benzene (B151609) ring. The three aromatic protons are expected to exhibit a specific splitting pattern due to spin-spin coupling with their neighbors. Based on the electronic effects of the substituents (the electron-donating amino group, the electron-withdrawing azide (B81097) group, and the electron-withdrawing chloro group), the chemical shifts of these protons can be predicted. The amino group (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can be influenced by the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 6.8 - 7.0 Doublet ~2.5
H-5 7.1 - 7.3 Doublet ~8.5
H-6 6.6 - 6.8 Doublet of Doublets ~8.5, ~2.5

Note: Predicted values are based on analogous compounds and substituent effects. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule. In the ¹³C NMR spectrum of this compound, six distinct signals are expected for the six carbon atoms of the benzene ring, as they are all in unique chemical environments.

The chemical shifts of these carbons are influenced by the attached functional groups. The carbon atom attached to the amino group (C-1) is expected to be shielded, while the carbons attached to the azide (C-3) and chlorine (C-4) atoms will be deshielded. The specific chemical shifts provide a fingerprint of the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C-1 145 - 148
C-2 115 - 118
C-3 138 - 142
C-4 120 - 125
C-5 129 - 132

Note: Predicted values are based on analogous compounds and substituent effects. Actual experimental values may vary.

Nitrogen NMR spectroscopy, particularly ¹⁵N NMR, is a powerful technique for directly probing the nitrogen atoms in the azide and amine functional groups. Although ¹⁴N NMR can be used, its signals are often broad due to quadrupolar relaxation. ¹⁵N NMR, while less sensitive, provides sharper signals and more precise chemical shift information.

The azide group has three distinct nitrogen atoms, often labeled α, β, and γ (R-Nα-Nβ-Nγ), which are expected to resonate at different chemical shifts. nih.goviaea.org This allows for the unambiguous identification of the azide moiety. The amine nitrogen will also have a characteristic chemical shift. The ability to directly observe the nitrogen nuclei makes ¹⁵N NMR particularly valuable for the characterization of nitrogen-rich compounds like this compound. researchgate.netznaturforsch.com

Table 3: Expected ¹⁵N NMR Chemical Shift Ranges for Functional Groups in this compound

Nitrogen Atom Functional Group Expected Chemical Shift Range (δ, ppm)
Azide -130 to -150
Azide -210 to -230
Azide -170 to -190

Note: Chemical shifts are referenced to nitromethane (B149229) and can vary with solvent and electronic environment.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

The IR spectrum of this compound is expected to be dominated by the characteristic absorption bands of the azide and amine groups. The azide group gives rise to a very strong and sharp absorption band corresponding to its asymmetric stretching vibration (νas(N₃)), which is typically observed in the range of 2100-2170 cm⁻¹. chempap.orgresearchgate.net A weaker symmetric stretching vibration (νs(N₃)) may also be observed at lower wavenumbers.

The primary amine group (-NH₂) exhibits two characteristic stretching vibrations in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching modes. A scissoring (bending) vibration for the N-H bond is also typically observed around 1600 cm⁻¹.

The presence of the chlorine atom on the aromatic ring also gives rise to a characteristic absorption band. The C-Cl stretching vibration is typically found in the fingerprint region of the IR spectrum, generally in the range of 550-850 cm⁻¹. researchgate.netresearchgate.net The exact position of this band can be influenced by the substitution pattern on the aromatic ring.

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Amine (-NH₂) Asymmetric N-H Stretch 3400 - 3500 Medium
Amine (-NH₂) Symmetric N-H Stretch 3300 - 3400 Medium
Azide (-N₃) Asymmetric Stretch 2100 - 2170 Strong, Sharp
Amine (-NH₂) N-H Bend (Scissor) 1590 - 1650 Medium to Strong
Aromatic Ring C=C Stretch 1450 - 1600 Medium
Azide (-N₃) Symmetric Stretch 1200 - 1350 Weak to Medium
Aromatic Ring C-H Bend (Out-of-plane) 700 - 900 Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, it provides critical information about its molecular weight and structural features through fragmentation analysis. The molecular ions of organic compounds are often unstable and break down into smaller, characteristic fragment ions, creating a unique mass spectrum that acts as a molecular fingerprint. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous identification of this compound. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the determination of the elemental composition of a molecule. nih.govpnnl.gov This capability is crucial for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas. nih.gov

For this compound (C₆H₅ClN₄), HRMS can confirm its elemental composition by providing a precise mass measurement of its molecular ion. The fragmentation pattern of aryl azides under electron impact typically involves an initial loss of a nitrogen molecule (N₂), which is a key diagnostic feature. researchgate.netacs.org Subsequent fragmentations can occur, providing further structural information. libretexts.orgmdpi.com The high resolving power of HRMS also allows for the separation of isotopic peaks, further confirming the presence of chlorine. nih.gov

Table 1: Theoretical HRMS Data for this compound and Key Fragments

SpeciesFormulaTheoretical Exact Mass (m/z)Isotope
[M]⁺ (Molecular Ion)C₆H₅³⁵ClN₄168.0203³⁵Cl
[M+2]⁺ (Molecular Ion)C₆H₅³⁷ClN₄170.0173³⁷Cl
[M-N₂]⁺C₆H₅³⁵ClN₂140.0141³⁵Cl
[M-N₂]⁺C₆H₅³⁷ClN₂142.0112³⁷Cl

Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are vital for analyzing the purity of this compound and identifying components in complex mixtures. These methods combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry. nih.gov

LC-MS is particularly suitable for the analysis of thermally labile or non-volatile compounds. A developed LC-MS/MS method can be used for the simultaneous determination of organic azido (B1232118) impurities in various samples. pharmanueva.com For this compound, reverse-phase liquid chromatography would separate the target compound from its precursors, isomers (like 2-azido-4-chloroaniline), and potential degradation products, which are then detected and identified by the mass spectrometer. lcms.cznih.gov

GC-MS is an excellent technique for the analysis of volatile and thermally stable compounds. While aryl azides can be thermally sensitive, GC-MS can be used to analyze derivatives of this compound or to identify related impurities such as dichloroanilines. oup.comresearchgate.net Studies have demonstrated the use of GC-MS to identify isomers of chloroaniline in various matrices, confirming its utility for resolving complex mixtures. nih.govtandfonline.com

Table 2: Comparison of Hyphenated MS Techniques for this compound Analysis

TechniqueTypical ApplicationSample RequirementsKey Advantages
LC-MSPurity assessment, identification of non-volatile impurities and degradation products.Soluble in a suitable mobile phase.Suitable for thermally labile compounds; versatile for a wide range of polarities. tandfonline.com
GC-MSAnalysis of volatile precursors (e.g., dichloroanilines) and thermally stable derivatives.Volatile and thermally stable, or amenable to derivatization.High chromatographic resolution for complex mixtures of volatile compounds. rsc.org

Chromatographic Techniques for Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, various chromatographic methods are employed to assess its purity, monitor its synthesis, and isolate it from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound. The development of a robust and validated HPLC method is crucial for quality control. A typical approach involves reversed-phase chromatography, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. sielc.com

Method development for this compound would involve optimizing several parameters to achieve good separation between the main peak and any impurities. This includes selecting the appropriate column, mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water with a modifier like formic or phosphoric acid), flow rate, and detector wavelength (typically in the UV region where the analyte absorbs strongly). sielc.comresearchgate.net Method validation, following guidelines such as those from the International Conference on Harmonisation (ICH), ensures the method is accurate, precise, specific, and linear over a given concentration range. pharmanueva.commdpi.com

Table 3: Exemplar HPLC Method Parameters for Chloroaniline Derivatives

ParameterExample ConditionReference
ColumnReverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) researchgate.net
Mobile PhaseAcetonitrile and 0.1% Phosphoric Acid in Water (gradient elution) sielc.com
Flow Rate1.0 mL/min jst.go.jp
DetectionUV at 254 nm jst.go.jp
Column Temperature25 °C jst.go.jp

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While the direct analysis of this compound by GC can be challenging due to its potential thermal instability, GC is highly effective for analyzing its volatile precursors, such as 3,4-dichloroaniline, or its thermally stable derivatives. oup.comrsc.org The separation of chloroaniline isomers is often difficult but can be achieved using specific stationary phases. rsc.org

Various capillary columns with different stationary phases (e.g., polysiloxanes of varying polarity) can be used to separate chloroaniline isomers and related compounds. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. For trace analysis, derivatization of the aniline (B41778) functional group can improve volatility and chromatographic performance. nih.gov

Table 4: GC Stationary Phases for Separation of Chloroaniline Isomers

Stationary PhaseCompound TypeReference
Ucon 50 HB 2000Alkylated and Chlorinated Anilines oup.com
Picolinic acid, Quinolinic acidChloroaniline Isomers rsc.org
Versamid 900Trichlorinated Anilines oup.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions. aga-analytical.com.pllibretexts.org In the synthesis of this compound, TLC allows the chemist to quickly determine if the starting material has been consumed and if the desired product is being formed. researchgate.net

A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel), alongside spots of the starting material and, if available, the pure product. libretexts.org The plate is then developed in a suitable solvent system (mobile phase). The separation is based on the differential partitioning of the components between the stationary and mobile phases. The spots are visualized, typically under UV light, and their retention factors (Rf values) are compared. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the reaction's progress. libretexts.orgthieme.de

Table 5: Hypothetical TLC Monitoring of a Reaction to Form this compound

CompoundHypothetical Rf Value*Observation on TLC Plate
Starting Material (e.g., 3,4-Dichloroaniline)0.65Spot diminishes over time.
This compound (Product)0.50Spot appears and intensifies over time.
Byproduct0.30Appearance may indicate a side reaction.

*Rf values are dependent on the specific TLC plate and solvent system used.

Computational and Theoretical Studies on 3 Azido 4 Chloroaniline

Quantum-Chemical Investigations

Quantum-chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of molecules. These methods allow for the detailed analysis of electron distribution and its influence on chemical behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and various electronic properties that govern a molecule's reactivity. For a molecule like 3-Azido-4-chloroaniline, DFT calculations could provide significant insights into how the azido (B1232118) (-N₃) and chloro (-Cl) substituents modulate the electronic environment of the aniline (B41778) ring.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. youtube.com The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter for determining molecular stability and reactivity. malayajournal.org

While specific FMO data for this compound is not available, studies on related chloroanilines and phenyl azides can provide valuable insights. For instance, in substituted anilines, the introduction of electron-withdrawing groups like chlorine tends to lower both the HOMO and LUMO energy levels. The azido group, being a versatile functional group, can also significantly influence the FMO energies. Based on studies of similar molecules, the HOMO of this compound is expected to be localized primarily on the aniline ring and the amino group, while the LUMO may have significant contributions from the azido and chloro-substituted benzene (B151609) ring.

Table 1: Representative Frontier Molecular Orbital Energies of Related Aniline Derivatives (Calculated using DFT)

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Aniline-5.14-0.184.96
4-Chloroaniline-5.28-0.454.83
2,5-Dichloroaniline-5.45-0.624.83

Note: The data in this table is illustrative and based on typical values found in computational studies of substituted anilines. The exact values for this compound would require specific calculations.

Natural Bond Orbital (NBO) analysis is a method used to study charge distribution, hybridization, and intramolecular interactions. nih.govmaterialsciencejournal.org It provides a localized picture of the electron density in a molecule, offering insights into the Lewis structure and charge transfer interactions. wikipedia.org

For this compound, an NBO analysis would likely reveal a significant negative charge on the nitrogen atoms of the azido group and the nitrogen of the amino group due to their high electronegativity. The chlorine atom would also carry a partial negative charge. The carbon atoms of the benzene ring would exhibit varying charges depending on their position relative to the substituents. The carbon atom attached to the chlorine would likely have a positive charge, while the carbon attached to the amino group would have a more negative charge.

Table 2: Illustrative Natural Atomic Charges on Key Atoms in a Substituted Aniline (e.g., 4-Chloroaniline)

AtomNatural Charge (e)
C (attached to Cl)+0.15
Cl-0.10
C (attached to NH₂)-0.25
N (of NH₂)-0.85
H (of NH₂)+0.40

Note: This data is representative for a chloro-substituted aniline and serves as an estimation. The actual charge distribution in this compound would be influenced by the presence of the azido group.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. bhu.ac.in It is useful for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). malayajournal.org In an MEP map, red colors typically indicate regions of high electron density (negative potential), while blue colors represent areas of low electron density (positive potential).

For this compound, the MEP map would be expected to show a region of high negative potential around the nitrogen atoms of the azido and amino groups, as well as the chlorine atom. These areas would be susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group and potentially some regions of the aromatic ring would exhibit a positive potential, making them sites for nucleophilic interaction. The presence of both electron-donating (amino) and electron-withdrawing (chloro and azido) groups would create a complex and informative MEP map.

Computational chemistry can be employed to predict the most likely pathways for chemical reactions and to analyze the structures and energies of transition states. For this compound, theoretical studies could elucidate the mechanisms of reactions such as electrophilic aromatic substitution or reactions involving the azido group, like cycloadditions or reductions.

By calculating the potential energy surface for a given reaction, chemists can identify the transition state, which is the highest energy point along the reaction coordinate. The energy of this transition state (the activation energy) determines the rate of the reaction. While no specific reaction mechanism predictions for this compound have been published, studies on the thermal decomposition of phenyl azides, for instance, have computationally explored the transition states leading to the formation of nitrenes. diva-portal.org

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Molecular Modeling and Simulation

Molecular modeling and simulation techniques, such as molecular dynamics (MD), can provide insights into the dynamic behavior of molecules and their interactions with their environment.

While specific molecular dynamics simulations for this compound are not documented, this technique could be used to study its behavior in different solvents, its potential to permeate biological membranes, or its interactions with biomacromolecules. MD simulations track the movements of atoms over time, providing a dynamic picture of molecular behavior that complements the static information obtained from quantum-chemical calculations. nih.govmdpi.com

Conformation Analysis and Conformational Landscapes

The conformational landscape of this compound is primarily determined by the rotational freedom around the bonds connecting the amino (-NH₂) and azido (-N₃) groups to the benzene ring.

Amino Group Conformation: For substituted anilines, computational studies have shown that the amino group protons can lie in the plane of the aromatic ring or be slightly out of plane. colostate.eduaip.org The planarity is influenced by the electronic effects of the other ring substituents. In the case of this compound, the presence of the electron-withdrawing chloro and azido groups would likely influence the degree of pyramidalization at the nitrogen atom. It is expected that the molecule would exhibit a relatively shallow potential energy surface for the out-of-plane bending of the amino group.

Azido Group Conformation: The azido group in aromatic azides is known to be a linear or nearly linear group. acs.orgresearchgate.netacs.org Its orientation relative to the benzene ring is a key conformational parameter. Computational studies on phenyl azide (B81097) indicate that the C-N-N-N dihedral angle is the primary determinant of the group's conformation. acs.orgrsc.orgrsc.org For this compound, two primary planar conformations would be anticipated: one where the azido group is oriented towards the chloro substituent (syn-conformation) and one where it is oriented away (anti-conformation). The energy difference between these conformers is expected to be small, with the relative stability influenced by subtle steric and electronic interactions between the azido group and the adjacent chloro and amino substituents.

Molecular Dynamics Simulations to Investigate Dynamic Behavior

While no specific molecular dynamics (MD) simulations for this compound have been reported, the dynamic behavior of this molecule can be inferred from simulations of similar aromatic compounds in various environments. nih.govrsc.org An all-atom MD simulation would typically be employed to study its behavior in a solvent, such as water or an organic solvent.

Key dynamic properties that could be investigated include:

Rotational Dynamics of Substituents: MD simulations would allow for the study of the rotational dynamics of the amino and azido groups. The frequency and barriers to rotation could be quantified, providing insight into the flexibility of these functional groups.

Intermolecular Interactions: In simulations with multiple solute molecules, the potential for aggregation and the nature of intermolecular interactions (e.g., pi-stacking, hydrogen bonding) could be explored.

The parameterization of the azido group for classical force fields has been a subject of study, and these parameters would be crucial for accurate MD simulations of this compound. nih.gov Such simulations would provide a detailed picture of the molecule's behavior at the atomic level over time.

Prediction of Spectroscopic Parameters (e.g., Calculated NMR Shifts, IR Frequencies)

Predicted ¹H and ¹³C NMR Chemical Shifts:

The chemical shifts for the aromatic protons and carbons of this compound can be estimated by considering the additive effects of the chloro, amino, and azido substituents on the benzene ring. The table below presents a hypothetical set of predicted chemical shifts.

Atom Predicted Chemical Shift (ppm)
¹H NMR
H-2 7.0 - 7.2
H-5 6.8 - 7.0
H-6 7.2 - 7.4
-NH₂ 3.5 - 4.5
¹³C NMR
C-1 145 - 148
C-2 118 - 120
C-3 130 - 133
C-4 125 - 128
C-5 115 - 117
C-6 128 - 130

Predicted IR Frequencies:

The infrared spectrum of this compound is expected to show characteristic absorption bands for the amino and azido functional groups, as well as vibrations associated with the substituted benzene ring.

Vibrational Mode Predicted Frequency Range (cm⁻¹)
N-H Stretch (amino) 3300 - 3500
Asymmetric N₃ Stretch (azido) 2100 - 2150
Symmetric N₃ Stretch (azido) 1250 - 1300
C-N Stretch (amino) 1280 - 1350
C-Cl Stretch 700 - 800
Aromatic C-H Stretch 3000 - 3100
Aromatic C=C Stretch 1400 - 1600

It is important to reiterate that the data presented in these tables are estimations based on the analysis of similar compounds and not the result of direct computational studies on this compound.

Applications in Advanced Organic Synthesis and Materials Science

Precursor in Heterocyclic Compound Synthesis

The presence of the azide (B81097) group in 3-Azido-4-chloroaniline makes it a valuable precursor for the synthesis of nitrogen-rich heterocyclic compounds. This reactivity is particularly exploited in the formation of triazole and tetrazole rings, which are significant pharmacophores in medicinal chemistry.

Synthesis of Triazole-Containing Scaffolds

The 1,3-dipolar cycloaddition reaction of the azide functionality in this compound with various alkynes is a cornerstone for the synthesis of 1,2,3-triazole scaffolds. This reaction, often catalyzed by copper(I), is a prime example of "click chemistry," known for its high efficiency, regioselectivity, and mild reaction conditions. sigmaaldrich.comfrontiersin.org

The synthesis of novel triazoles with potential pharmacological activity is a significant area of research. While specific studies detailing the use of this compound for this purpose are not abundant in the provided search results, the general principle involves the reaction of this compound with a diverse range of terminal alkynes. Each alkyne introduces a unique substituent onto the resulting triazole ring, allowing for the systematic exploration of structure-activity relationships. The resulting 1-(4-chloro-3-aminophenyl)-1H-1,2,3-triazole derivatives can be further modified to create a library of compounds for biological screening. The design of these molecules often involves computational studies to predict their binding affinity to specific biological targets.

The synthesis of triazole-fused heterocyclic systems represents a sophisticated approach to creating complex molecular architectures with potential applications in medicinal chemistry and materials science. An intramolecular [3+2] cycloaddition reaction is a key strategy for constructing such fused systems. elsevierpure.com In a hypothetical application involving this compound, the amino group could be functionalized with a moiety containing an alkyne. This intramolecular precursor, upon activation, would undergo cyclization to form a triazole ring fused to another heterocyclic system. The nature of the linker between the aniline (B41778) and the alkyne would dictate the size and type of the fused ring.

Formation of Tetrazole Derivatives

Tetrazoles are another important class of nitrogen-containing heterocycles, often used as bioisosteres for carboxylic acids in drug design. The synthesis of tetrazole derivatives can be achieved through the reaction of nitriles with an azide source. While the direct conversion of the amino group of an aniline to a nitrile under mild conditions is challenging, a multi-step synthesis could potentially utilize this compound. One plausible, though not explicitly documented, route could involve the diazotization of the amino group of this compound, followed by a Sandmeyer-type reaction with a cyanide source to introduce a nitrile group. The resulting azide-nitrile compound could then undergo an intramolecular cycloaddition to form a tetrazole ring fused to the benzene (B151609) ring. Alternatively, intermolecular reactions between a nitrile-containing reactant and this compound could be explored. rug.nlnih.govyoutube.com

Building Block for Complex Molecular Architectures

Beyond its role in synthesizing discrete heterocyclic molecules, this compound can also be employed as a fundamental unit in the construction of larger, more complex molecular structures, including polymers.

Incorporation into Polymeric Materials via Click Chemistry

The azide functionality of this compound makes it an ideal monomer for incorporation into polymeric materials through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. sigmaaldrich.comnih.govresearchgate.net This reaction allows for the efficient and specific linking of monomer units to form polymers with well-defined structures.

In a typical polymerization strategy, a bifunctional monomer containing two alkyne groups would be reacted with this compound. The "clicking" of the azide group with the alkyne groups would lead to the formation of a linear polymer chain. The repeating unit of this polymer would contain the 4-chloroaniline moiety and the newly formed triazole rings. The properties of the resulting polymer, such as its solubility, thermal stability, and mechanical strength, would be influenced by the structure of the dialkyne monomer and the presence of the polar triazole and aniline groups.

The amino group on the this compound monomer provides a further point for modification, either before or after polymerization. This allows for the introduction of additional functionalities along the polymer backbone, enabling the tuning of the material's properties for specific applications. For instance, the amino group could be acylated or alkylated to modify the polymer's hydrophilicity or to attach specific binding sites.

Table of Research Findings on Triazole and Tetrazole Synthesis

HeterocycleSynthetic MethodKey ReactantsCatalyst/Conditions
1,2,3-Triazole 1,3-Dipolar CycloadditionOrganic Azide, Terminal AlkyneCopper(I) salts
Triazole-Fused Systems Intramolecular [3+2] CycloadditionMolecule with both azide and alkyneAcid-promoted, metal-free
Tetrazole [3+2] CycloadditionNitrile, Azide sourceLewis or Brønsted acids

Ligand Design in Coordination Chemistry (e.g., Azido-Bridged Metal Complexes)

The azide functional group (–N₃) is well-documented for its ability to act as a versatile ligand in coordination chemistry, capable of linking metal ions to form polynuclear complexes. acs.org Specifically, the azide ion can bridge metal centers in several modes, most commonly "end-on" (EO or μ-1,1) and "end-to-end" (EE or μ-1,3). at.ua These bridging modes are critical in determining the magnetic properties of the resulting coordination polymers. acs.org Generally, the EO mode facilitates ferromagnetic coupling (alignment of electron spins), while the EE mode leads to antiferromagnetic coupling (opposing electron spins). at.uanih.gov

In this context, this compound presents an interesting conceptual candidate for ligand design. While the azide group would serve as the primary bridging unit between metal ions like Mn(II), Cu(II), Fe(II), or Co(II), the aniline and chloro substituents on the aromatic ring would act as auxiliary functionalities. nih.govrsc.org These groups can influence the ligand's electronic properties and steric profile, thereby modulating the geometry and stability of the resulting metal complex. For instance, the amino group could be used to coordinate to a metal center or be functionalized to introduce other coordinating arms, creating a multidentate ligand.

The structural parameters of the azido (B1232118) bridge, such as the M–N–M bond angle (where M is a metal ion) and the planarity of the [M–(N₃)₂–M] ring, are decisive factors for the magnetic behavior of the complex. nih.gov The specific arrangement of ligands around the metal centers, influenced by the steric and electronic nature of ligands like this compound, could fine-tune these parameters to achieve desired magnetic properties. acs.orgnih.gov

Table 1: Characteristics of Azido-Bridged Metal Complexes
Bridging ModeDescriptionTypical Magnetic InteractionRelevant Metal Ions
End-on (EO, μ-1,1)Both metal ions are bound to the same terminal nitrogen atom of the azide.Ferromagnetic at.uarsc.orgCu(II), Mn(II), Fe(II), Co(II) acs.orgrsc.org
End-to-end (EE, μ-1,3)Each terminal nitrogen atom of the azide binds to a different metal ion.Antiferromagnetic at.uanih.govCu(II), Mn(II) acs.orgnih.gov
Alternating EO and EEChains of metal ions are linked by alternating bridging modes.Alternating ferro- and antiferromagnetic interactions nih.govMn(II) nih.gov

Development of Chemical Probes and Tags

The unique chemical properties of the azide group make it a cornerstone of bioorthogonal chemistry—a class of reactions that can occur in living systems without interfering with native biochemical processes. nih.gov this compound is a conceptual platform for designing such chemical probes.

Bioorthogonal Labeling Applications (Conceptual)

The azide group is small, stable under physiological conditions, and does not react with biological nucleophiles, making it an ideal chemical reporter. nih.govacs.org It can be readily incorporated into biomolecules and subsequently tagged using highly selective reactions. acs.org The two most prominent azide-based bioorthogonal reactions are the Staudinger ligation and azide-alkyne cycloadditions ("click chemistry"). mdpi.com

Conceptually, this compound could serve as a foundational scaffold for creating bioorthogonal probes. The aniline moiety provides a reactive handle that can be chemically modified to attach the molecule to a protein, drug, or other biomolecule of interest. Once conjugated, the azide group remains available for a subsequent "click" reaction with a reporter molecule, such as a fluorophore or an affinity tag (e.g., biotin) functionalized with an alkyne. This two-step strategy allows for the specific labeling and detection of target molecules within complex biological environments like cell lysates or even on the surface of living cells. nih.govacs.org

Fluorescent or Photoactive Derivatives (Conceptual)

Building on its potential in bioorthogonal chemistry, this compound can be conceptually elaborated into fluorescent or photoactive derivatives for advanced biological imaging and target identification.

Fluorescent Probes: A common strategy in probe design is to link a fluorophore to a recognition element. nih.govmdpi.com The this compound structure could be modified by attaching a fluorescent core (a fluorophore) through its aniline group. The resulting molecule would be a bifunctional probe: one part recognizes and attaches to a biological target, while the azide handle allows for secondary labeling or functionalization via click chemistry. mdpi.com This approach enables the visualization and tracking of biological processes with high specificity. mdpi.com

Photoactive Probes: Aryl azides are known photoactive compounds. sioc.ac.cn Upon irradiation with UV light, they can release nitrogen gas (N₂) to form a highly reactive nitrene intermediate. nih.gov This property is the basis for photoaffinity labeling, a powerful technique used to identify the binding partners of drugs or other bioactive molecules. sioc.ac.cnnih.gov A probe molecule designed from this compound could be used to investigate molecular interactions. After the probe binds to its target protein, UV irradiation would trigger the conversion of the azide to a nitrene, which would then form a covalent bond with the nearest amino acid residue, permanently linking the probe to its target for subsequent identification and analysis. sioc.ac.cnnih.gov Recent advances have focused on using visible light to activate aryl azides, which is less damaging to living cells. sioc.ac.cn

Intermediate in the Synthesis of Functionalized Anilines and Aryl Azides

Beyond its direct applications, this compound is a valuable intermediate, or synthon, for the synthesis of more complex molecules. wikipedia.org Its three distinct functional groups—amino, chloro, and azido—can be manipulated selectively to build a wide range of functionalized anilines and other aryl azide derivatives.

Aryl azides are versatile precursors in organic synthesis. scielo.brorganic-chemistry.org The azide group itself can be readily converted into other functionalities; for example, it can be reduced to a primary amine via hydrogenation or a Staudinger reaction. mdpi.comwikipedia.org This would transform this compound into 4-chloro-1,3-diaminobenzene, a useful building block. Furthermore, the azide can participate in cycloaddition reactions to form triazoles, which are important heterocyclic structures in medicinal chemistry. scielo.br

The aniline group is also a key site for synthetic modification. It can undergo standard reactions such as acylation, alkylation, or serve as a directing group in electrophilic aromatic substitution reactions. byjus.comlearncbse.in The presence of the chloro atom adds another layer of synthetic utility, as it can potentially be replaced through nucleophilic aromatic substitution reactions or participate in transition-metal-catalyzed cross-coupling reactions, further diversifying the molecular structures that can be accessed from this starting material. The traditional synthesis of aryl azides often starts from the corresponding aniline, which is converted to a diazonium salt and then displaced by an azide source. organic-chemistry.orgresearchgate.net

Table 2: Potential Synthetic Transformations of this compound
Functional GroupReaction TypePotential Product ClassSignificance
Azide (–N₃)Reduction (e.g., Staudinger Reaction)DiaminesPrecursors for polymers, dyes, and pharmaceuticals. wikipedia.org
Azide (–N₃)[3+2] Cycloaddition (Click Chemistry)TriazolesImportant scaffolds in medicinal chemistry and materials science. scielo.br
Amino (–NH₂)Acylation / AlkylationAmides / Secondary or Tertiary AminesModification of electronic properties and introduction of new functional groups. byjus.com
Aromatic RingPhotoactivationNitrene IntermediatesCovalent cross-linking to biological targets. sioc.ac.cnnih.gov

Q & A

Q. What are the common synthetic routes for 3-Azido-4-chloroaniline, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves diazotization of 4-chloroaniline followed by azide substitution. Key steps include:
  • Diazotization : Use NaNO₂/HCl at 0–5°C to generate the diazonium salt.
  • Azide Introduction : React with NaN₃ in aqueous acidic media.
    Yield optimization requires precise temperature control (<10°C) to avoid side reactions (e.g., hydrolysis or formation of phenolic byproducts) .
    Data Table :
Reaction Temperature (°C)Azide SourceYield (%)Byproducts Identified
0–5NaN₃75–85Trace phenolic compounds
10–15NaN₃60–70Increased hydrolysis products

Q. How can the stability of this compound be assessed under varying storage conditions?

  • Methodological Answer : Stability studies should include:
  • Thermal Analysis : Differential scanning calorimetry (DSC) to detect exothermic decomposition above 50°C.
  • Light Sensitivity : UV-Vis spectroscopy to monitor azide degradation under UV light (λ = 254 nm).
  • Moisture Impact : Karl Fischer titration to correlate moisture content with decomposition rates .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., azide at C3, Cl at C4).
  • IR : Strong absorption at ~2100 cm⁻¹ (N₃ stretch) and ~3400 cm⁻¹ (NH₂ stretch).
  • MS : High-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]+ = 187.02) .

Advanced Research Questions

Q. How does the azide group in this compound participate in bioorthogonal "click" chemistry?

  • Methodological Answer : The azide group undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with dibenzocyclooctynes (DBCO). Applications include:
  • Protein Labeling : Conjugation with DBCO-modified biomolecules (e.g., antibodies) for fluorescence tagging.
  • In Vivo Tracking : Use in metabolic labeling due to rapid reaction kinetics (k ≈ 0.1–1.0 M⁻¹s⁻¹) in physiological conditions .
    Key Data :
Reaction PartnerSolventReaction Time (h)Conversion (%)
DBCO-PEG4-NHSPBS (pH 7.4)2>95

Q. What are the toxicological implications of this compound in cellular assays?

  • Methodological Answer : Toxicity studies should combine:
  • MTT Assays : To assess cell viability (IC₅₀ values typically >100 µM in mammalian cell lines).
  • ROS Detection : Use DCFH-DA probes to quantify reactive oxygen species (ROS) generation linked to azide decomposition.
  • Metabolite Identification : LC-MS/MS to detect nitroso intermediates, which may explain genotoxicity .

Q. How can computational methods predict the reactivity of this compound in electrophilic aromatic substitution?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can:
  • Map electrostatic potential surfaces to identify reactive sites (e.g., C5 as electron-deficient due to Cl and N₃ substituents).
  • Predict regioselectivity in reactions with electrophiles (e.g., nitration favors C5 over C6) .

Q. What strategies mitigate contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :
  • Batch Purity Analysis : Ensure >98% purity via HPLC (C18 column, acetonitrile/water gradient).
  • Standardized Assays : Use positive controls (e.g., azide-free analogs) to isolate azide-specific effects.
  • Meta-Analysis : Cross-reference data from PubChem, EPA DSSTox, and peer-reviewed journals to resolve discrepancies .

Data Contradiction Analysis

  • Example : Conflicting reports on azide stability in aqueous media may arise from variations in pH (acidic vs. neutral) or trace metal contaminants. Validate conditions using controlled replicates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.